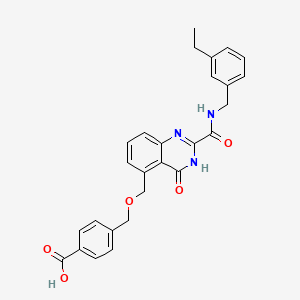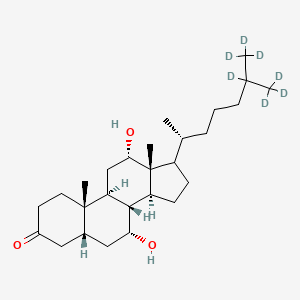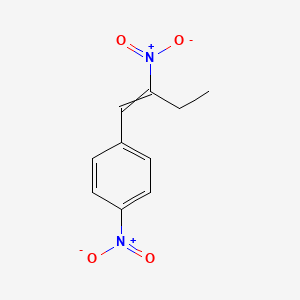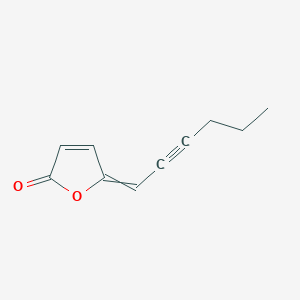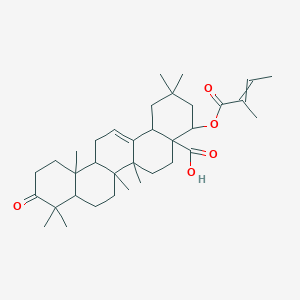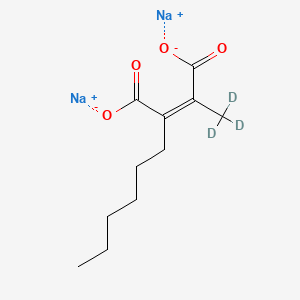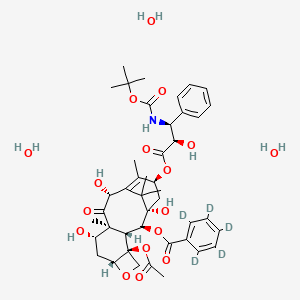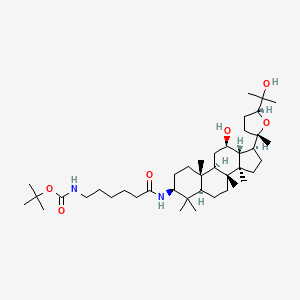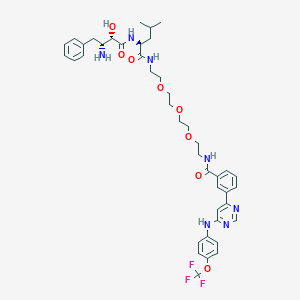
Fak-IN-1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Fak-IN-1 is a focal adhesion kinase inhibitor with significant anticancer activities. Focal adhesion kinase is a non-receptor tyrosine kinase that plays a crucial role in signal transduction mediated by growth factor receptors and integrins. This compound has been developed to target and inhibit the activity of focal adhesion kinase, thereby impeding tumor growth, invasion, metastasis, and angiogenesis .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Fak-IN-1 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions to form the final product. The synthetic route typically involves the use of various reagents and catalysts under controlled conditions to ensure the desired chemical transformations. Specific details on the synthetic route and reaction conditions for this compound are proprietary and may vary depending on the manufacturer .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale while maintaining the purity and yield of the compound. This process requires optimization of reaction conditions, purification methods, and quality control measures to ensure the consistency and efficacy of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Fak-IN-1 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert this compound into reduced forms with different chemical properties.
Substitution: This compound can undergo substitution reactions where specific functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired chemical transformations .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Fak-IN-1 has a wide range of scientific research applications, including:
Mécanisme D'action
Fak-IN-1 exerts its effects by inhibiting the activity of focal adhesion kinase. Focal adhesion kinase is activated by extracellular signals received through transmembrane receptors on the cell surface. Upon activation, focal adhesion kinase aggregates in a focal adhesion manner in the cytoplasmic membrane and promotes tumor growth, invasion, and metastasis through the activation of various signaling pathways, including the RAS/RAF/MEK/ERK pathway . This compound blocks the phosphorylation of focal adhesion kinase, thereby disrupting these signaling pathways and inhibiting tumor progression .
Comparaison Avec Des Composés Similaires
Fak-IN-1 is part of a class of compounds known as focal adhesion kinase inhibitors. Similar compounds include:
IN10018: Another focal adhesion kinase inhibitor with anticancer activities.
Defactinib: A focal adhesion kinase inhibitor used in clinical trials for various cancers.
GSK2256098: A focal adhesion kinase inhibitor that has shown positive anti-tumor effects in preclinical studies
Uniqueness of this compound
This compound is unique in its specific targeting of focal adhesion kinase and its ability to inhibit the kinase activity effectively. Its chemical structure and mechanism of action distinguish it from other focal adhesion kinase inhibitors, making it a valuable tool in cancer research and therapy .
Propriétés
Formule moléculaire |
C24H26F3N7O4S |
|---|---|
Poids moléculaire |
565.6 g/mol |
Nom IUPAC |
13-[(6-methoxy-2-methyl-3,4-dihydro-1H-isoquinolin-7-yl)amino]-2,5,9-trimethyl-4-thia-2,6,9,12,14-pentazatricyclo[8.4.0.03,7]tetradeca-1(14),3(7),5,10,12-pentaen-8-one;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C22H25N7O2S.C2HF3O2/c1-12-24-18-20(30)28(3)16-10-23-22(26-19(16)29(4)21(18)32-12)25-15-8-14-11-27(2)7-6-13(14)9-17(15)31-5;3-2(4,5)1(6)7/h8-10H,6-7,11H2,1-5H3,(H,23,25,26);(H,6,7) |
Clé InChI |
MQZJYGIRNMANHF-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC2=C(S1)N(C3=NC(=NC=C3N(C2=O)C)NC4=C(C=C5CCN(CC5=C4)C)OC)C.C(=O)(C(F)(F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[(5-Bromopyridin-2-yl)amino]-3-methylbutan-1-ol hydrochloride](/img/structure/B12428376.png)
